REACTION_CXSMILES
|
[N:1]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([NH:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1)=[N+:2]=[N-:3].[C:15]([CH2:20][C:21]([O:23]CC)=[O:22])(=O)[CH:16]([CH3:18])[CH3:17].[O-]CC.[Na+].O>C(O)C>[CH2:11]([NH:10][C:8]([C:7]1[CH:6]=[CH:5][C:4]([N:1]2[C:15]([CH:16]([CH3:18])[CH3:17])=[C:20]([C:21]([OH:23])=[O:22])[N:3]=[N:2]2)=[CH:14][CH:13]=1)=[O:9])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C(=O)NCC)C=C1
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
461 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min and at 50° C. for 63 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 2% aqueous sodium carbonate solution (20 ml)
|
Type
|
WASH
|
Details
|
the mixture was washed with ethyl acetate-hexane (2:1, 50 ml)
|
Type
|
CUSTOM
|
Details
|
stood still at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
63 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)C1=CC=C(C=C1)N1N=NC(=C1C(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.39 mmol | |
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 93.4% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |